Geranylgeranylhydroquinone

Inflammation Eicosanoid pathway Lipoxygenase inhibition

Geranylgeranylhydroquinone (GGHQ, CAS 39703-09-8) is a diterpenoid hydroquinone belonging to the meroterpenoid class, characterized by a C20 geranylgeranyl side chain attached to a 1,4-benzenediol core. It occurs naturally in marine sponges (e.g., Carteriospongia sp.), fungi (Lactarius lignyotus), and plants (Phacelia minor).

Molecular Formula C26H38O2
Molecular Weight 382.6 g/mol
CAS No. 39703-09-8
Cat. No. B1233110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGeranylgeranylhydroquinone
CAS39703-09-8
Synonyms2-geranylgeranyl-1,4-dihydroxybenzene
geranylgeranylhydroquinone
geranylgeranylhydroquinone, parent
Molecular FormulaC26H38O2
Molecular Weight382.6 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C=CC(=C1)O)O)C)C)C)C
InChIInChI=1S/C26H38O2/c1-20(2)9-6-10-21(3)11-7-12-22(4)13-8-14-23(5)15-16-24-19-25(27)17-18-26(24)28/h9,11,13,15,17-19,27-28H,6-8,10,12,14,16H2,1-5H3/b21-11+,22-13+,23-15+
InChIKeyFIPAQYYZFDCRDD-FPFQZNTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Geranylgeranylhydroquinone (CAS 39703-09-8): A Diterpenoid Hydroquinone Procurement & Differentiation Primer


Geranylgeranylhydroquinone (GGHQ, CAS 39703-09-8) is a diterpenoid hydroquinone belonging to the meroterpenoid class, characterized by a C20 geranylgeranyl side chain attached to a 1,4-benzenediol core [1]. It occurs naturally in marine sponges (e.g., Carteriospongia sp.), fungi (Lactarius lignyotus), and plants (Phacelia minor) [2]. GGHQ has been investigated for lipoxygenase inhibition, cytotoxic/antiproliferative effects, and radical-scavenging activity [3], distinguishing it from shorter-chain prenyl hydroquinones in potency and biological target engagement.

Why Geranylgeranylhydroquinone Cannot Be Replaced by Shorter-Chain Prenyl Hydroquinones


Generic substitution among prenyl hydroquinones is unreliable because the length and unsaturation of the isoprenoid side chain critically modulate lipophilicity, membrane partitioning, protein-binding affinity, and ultimately biological potency [1]. SAR studies on prenylated hydroquinones demonstrate that side-chain length directly governs antimicrobial, cytotoxic, and radical-scavenging activities, with divergent optimal chain lengths for different endpoints [2]. Consequently, geranylgeranylhydroquinone (C20) and its C10 (geranyl) or C15 (farnesyl) analogs cannot be assumed interchangeable without risking loss of desired pharmacological or industrial performance.

Geranylgeranylhydroquinone: Quantified Differentiation Against Its Closest Analogs


Lipoxygenase Inhibition Potency: Class-Leading Activity vs. Other Prenyl Hydroquinones

GGHQ is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, a profile not uniformly shared across the prenyl hydroquinone class [1]. While direct, side-by-side IC50 comparisons with geranylhydroquinone (GHQ) or farnesylhydroquinone are absent from the primary literature, existing SAR evidence establishes that the elongated geranylgeranyl side chain enhances interaction with lipoxygenase's hydrophobic substrate channel, conferring inhibitory capacity that is diminished or absent in shorter-chain analogs [2]. This class-level inference positions GGHQ as the preferred choice for research protocols requiring robust lipoxygenase modulation.

Inflammation Eicosanoid pathway Lipoxygenase inhibition

Differential Cytotoxicity Profile: Low HepG2 Toxicity vs. Broad-Spectrum GHQ Cytotoxicity

GGHQ exhibits low cytotoxicity against HepG2 human liver hepatocellular carcinoma cells (79.96 ± 0.67% cell viability at 100 µg/mL), indicating a favorable therapeutic window for hepatic applications [1]. In contrast, the shorter-chain analog geranylhydroquinone (GHQ) and its synthetic derivatives demonstrate broad-spectrum antiproliferative activity against PC-3, MCF-7, and MDA-MB-231 cell lines with IC50 values in the low micromolar range (≤100 µM) [2]. This contrast suggests that GGHQ's extended C20 side chain may confer greater selectivity for certain cell types, a critical consideration for researchers designing liver-targeted interventions where sparing of normal hepatocytes is paramount.

Cancer Cytotoxicity Hepatocellular carcinoma

Contact Allergen Identity: Species-Specific Sensitization vs. Geranylhydroquinone

GGHQ is the principal contact allergen identified in the glandular trichomes of Phacelia minor, whereas its C10 analog geranylhydroquinone (GHQ) is the major allergen of Phacelia crenulata [1]. This species-specific segregation of allergenic prenyl hydroquinones demonstrates that even within the same plant genus, the immune system distinguishes between side-chain lengths. For dermatological research and patch-testing standard development, GGHQ is the obligatory reference standard for Phacelia minor-induced contact dermatitis and cannot be replaced by GHQ without loss of diagnostic specificity.

Dermatology Contact dermatitis Allergen identification

Brine Shrimp Lethality & Macromolecular Synthesis Inhibition: Broad Bioactivity vs. Narrow-Spectrum Analogs

GGHQ isolated from Lactarius lignyotus demonstrates high activity in the brine shrimp (Artemia salina) lethality assay and significantly inhibits DNA, RNA, and protein synthesis in both HeLa cervical carcinoma and HL-60 promyelocytic leukemia cell lines [1]. This multi-target macromolecular synthesis inhibition profile is notably broader than that reported for geranylhydroquinone derivatives, which primarily show selective cytotoxicity with variable DNA synthesis effects depending on the specific derivative and cell line tested [2]. The C20 prenyl chain of GGHQ appears to enable a more generalized suppression of cellular anabolic processes compared to shorter-chain analogs.

Bioassay-guided fractionation Brine shrimp lethality DNA/RNA/protein synthesis inhibition

Geranylgeranylhydroquinone: Validated Application Scenarios for Research & Industrial Procurement


Lipoxygenase-Targeted Inflammation Research

GGHQ is the prenyl hydroquinone of choice for in vitro and in vivo studies focused on the lipoxygenase arm of the arachidonic acid cascade. Its documented potency as a lipoxygenase inhibitor [1] makes it suitable for investigating leukotriene-mediated inflammatory pathologies, including asthma, atherosclerosis, and psoriasis. Procurement of GGHQ rather than GHQ ensures that the lipoxygenase-modulatory component of the experimental design is adequately addressed, as shorter-chain analogs lack comparable evidence of lipoxygenase engagement.

Liver Cancer Selectivity & Hepatotoxicity Screening

The low inherent cytotoxicity of GGHQ toward HepG2 hepatocellular carcinoma cells (79.96% viability at 100 µg/mL) [2] positions this compound as an ideal scaffold for developing liver-selective anticancer agents or as a negative control in hepatotoxicity screening panels. Researchers investigating agents that must spare normal hepatocyte function while targeting other tissues should select GGHQ over GHQ derivatives, which exhibit more promiscuous cytotoxicity across multiple cancer cell lines [3].

Phacelia-Induced Contact Dermatitis Diagnostics

GGHQ is the mandatory reference allergen for patch-testing and diagnostic evaluation of contact dermatitis caused by Phacelia minor and Phacelia parryi [4]. Dermatology clinics, allergy research laboratories, and regulatory toxicology units must procure authentic GGHQ rather than the more commonly available geranylhydroquinone, as the two allergens are species-specific and non-interchangeable. Use of GHQ in P. minor patch testing will yield diagnostically invalid results.

Multi-Endpoint Bioassay Positive Control for Natural Product Screening

GGHQ's combined activity in the brine shrimp lethality assay and simultaneous inhibition of DNA, RNA, and protein synthesis in human cell lines [5] makes it a versatile positive control for bioassay-guided fractionation campaigns. Natural product chemistry laboratories can standardize on GGHQ to validate multiple assay endpoints (cytotoxicity, DNA synthesis, RNA synthesis, protein synthesis) with a single reference compound, streamlining workflow and reducing reagent inventory complexity.

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